
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by its diverse applications in scientific research. The structure boasts functional groups like the chlorophenoxy, methylpyridinyl, and piperazinyl moieties, making it intriguing for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Initial steps might include the formation of intermediate chlorophenoxy derivatives under controlled conditions involving halogenation and subsequent nucleophilic substitution. The final coupling usually entails the integration of the pyrimidinyl and piperazinyl components through amide or peptide bond formation, often facilitated by catalysts or coupling reagents.
Industrial Production Methods: On an industrial scale, the production would likely require optimization of reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, advanced catalysis, and stringent purification techniques such as crystallization or chromatography to ensure the compound meets pharmaceutical or research-grade standards.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation, especially at the pyridinyl moiety, forming N-oxides under appropriate conditions using agents like m-chloroperbenzoic acid.
Reduction: Reduction can be facilitated by hydrogenation, particularly at the piperazinyl ring, using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenoxy group or the piperazinyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.
Major Products: Depending on the reaction type, major products might include N-oxide derivatives (oxidation), reduced piperazinyl variants (reduction), or substituted phenoxy analogs (substitution).
科学研究应用
The compound has a broad spectrum of applications:
Chemistry: Useful in studying organic reaction mechanisms and synthetic pathways.
Biology: Employed in binding studies due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent or lead compound in drug discovery.
Industry: Used in the development of novel materials with specific properties.
作用机制
Mechanism: The compound's activity is largely dictated by its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecular Targets: Likely includes enzymes, receptors, and other proteins. Pathways: The exact pathways would depend on its application, but may involve modulation of biochemical pathways, inhibition of specific enzymes, or receptor antagonism.
相似化合物的比较
2-(4-Bromophenoxy)-1-(4-(6-(4-aminopyridin-2-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
2-(4-Fluorophenoxy)-1-(4-(6-(4-aminopyridin-2-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Uniqueness:
Functional Groups: The chlorophenoxy group gives it unique reactivity compared to bromophenoxy or fluorophenoxy analogs.
Molecular Interactions: Slight variations in substituents can significantly affect binding affinities and interactions, making this compound distinct in its class.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-16-6-7-24-19(12-16)27-20-13-21(26-15-25-20)28-8-10-29(11-9-28)22(30)14-31-18-4-2-17(23)3-5-18/h2-7,12-13,15H,8-11,14H2,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSJPHXVLDFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
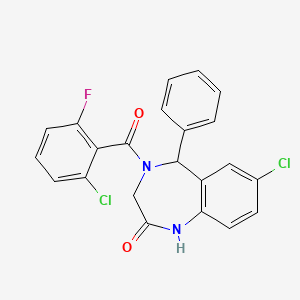
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)
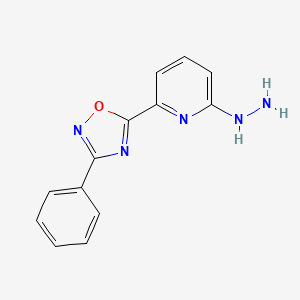
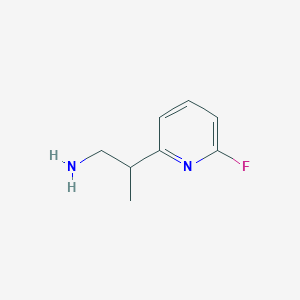
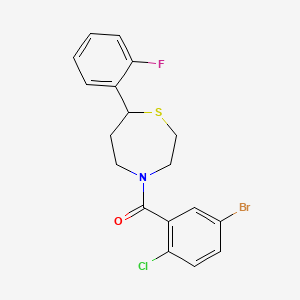
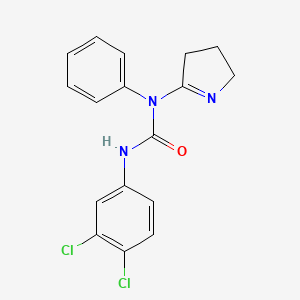
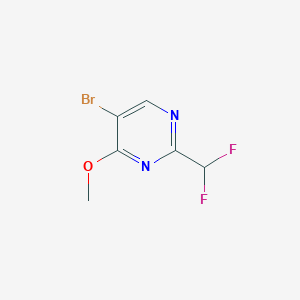
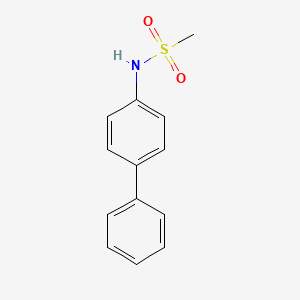
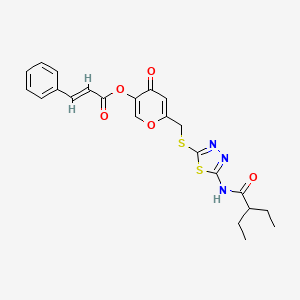
![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate](/img/structure/B2894066.png)
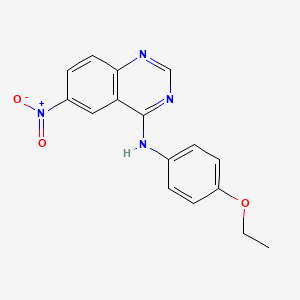
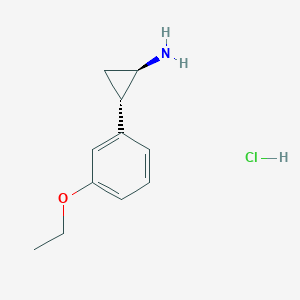
![4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2894074.png)
![ethyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
